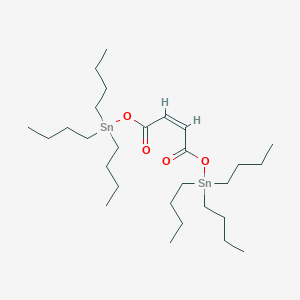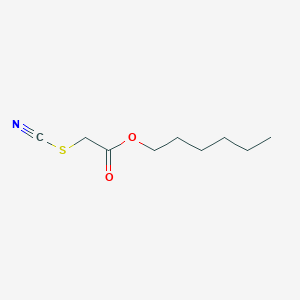
Cerium vanadium tetraoxide
Descripción general
Descripción
Cerium vanadium tetraoxide, also known as cerium vanadate, is a compound composed of cerium, vanadium, and oxygen with the chemical formula CeVO₄. It is a member of the rare earth orthovanadate family and is known for its unique structural, optical, and catalytic properties. This compound typically appears as a yellow or orange solid and has a high density of approximately 4.81 grams per cubic centimeter .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cerium vanadium tetraoxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the reaction of cerium nitrate hexahydrate with ammonium metavanadate in an aqueous solution, followed by calcination at high temperatures to form the desired compound .
Industrial Production Methods: In industrial settings, this compound is often produced using a solid-state reaction method. This involves mixing cerium oxide and vanadium pentoxide powders, followed by heating the mixture at elevated temperatures (typically around 800-1000°C) in an oxygen-rich environment. This process ensures the formation of a homogeneous product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Cerium vanadium tetraoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Its redox properties are particularly notable due to the presence of cerium, which can switch between +3 and +4 oxidation states, and vanadium, which can switch between +4 and +5 oxidation states .
Common Reagents and Conditions:
Oxidation: this compound can act as an oxidizing agent in the presence of reducing agents such as hydrogen or carbon monoxide.
Reduction: It can be reduced by strong reducing agents like hydrogen gas or sodium borohydride.
Substitution: The compound can undergo substitution reactions with various ligands, leading to the formation of different coordination complexes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, this compound can produce cerium dioxide and vanadium pentoxide .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of cerium vanadium tetraoxide is primarily driven by its redox properties. The compound can accept and donate electrons, making it an effective catalyst in various chemical reactions. In biological systems, its antioxidant properties are attributed to the reversible conversion between cerium(III) and cerium(IV) states, which helps neutralize free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
Cerium vanadium tetraoxide can be compared with other similar compounds, such as cerium dioxide (CeO₂) and vanadium pentoxide (V₂O₅):
Cerium Dioxide (CeO₂): Both compounds exhibit redox properties, but cerium dioxide is more commonly used as a catalyst in automotive catalytic converters and as an oxygen storage material.
Vanadium Pentoxide (V₂O₅): Vanadium pentoxide is widely used as a catalyst in the production of sulfuric acid and in other oxidation reactions.
This compound stands out due to its combined properties of cerium and vanadium, making it a versatile compound with applications in various fields.
Propiedades
IUPAC Name |
cerium(3+);oxygen(2-);vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.4O.V/q+3;4*-2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTSCAQNVBAWHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[V].[Ce+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeO4V-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893941 | |
| Record name | Cerium vanadate(V) (CeVO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Cerium vanadium oxide (CeVO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13597-19-8 | |
| Record name | Cerium vanadium oxide (CeVO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerium vanadium oxide (CeVO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cerium vanadate(V) (CeVO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cerium vanadium tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.662 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzoic acid,4-[(1-oxo-2-propen-1-yl)amino]-, ethyl ester](/img/structure/B88031.png)





![(2R,3R)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B88045.png)



